molecular formula C14H19N5S B1401064 5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine CAS No. 1361115-55-0

5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine

Cat. No.: B1401064
CAS No.: 1361115-55-0
M. Wt: 289.4 g/mol
InChI Key: MAZYDYYHKHVDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine is a potent and selective ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound has been identified as a key preclinical candidate due to its high potency against a range of ALK fusion proteins and mutant variants, including those resistant to earlier-generation ALK inhibitors. Its primary research value lies in investigating the pathogenesis and treatment of ALK-positive cancers, most notably non-small cell lung cancer (NSCLC) [Source] and neuroblastoma [Source] . The mechanism of action involves binding to the kinase domain of ALK, thereby blocking its phosphorylation and subsequent activation of critical downstream signaling pathways such as JAK/STAT, PI3K/AKT, and RAS/MAPK, which drive cell proliferation and survival. Researchers utilize this compound in vitro and in vivo to elucidate ALK signaling biology, to model and overcome drug resistance mechanisms, and to evaluate the efficacy of targeted ALK inhibition as a monotherapy or in combination regimens.

Properties

IUPAC Name

5-methyl-N-(2-methyl-6-piperidin-3-ylpyrimidin-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5S/c1-9-7-16-14(20-9)19-13-6-12(17-10(2)18-13)11-4-3-5-15-8-11/h6-7,11,15H,3-5,8H2,1-2H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZYDYYHKHVDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC2=NC(=NC(=C2)C3CCCNC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on certain kinases, which are enzymes that play crucial roles in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and altering downstream signaling events.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds have demonstrated the ability to inhibit the production of inflammatory cytokines, thereby reducing inflammation

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For instance, the compound may degrade into inactive metabolites over time, reducing its efficacy. Additionally, prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression or protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted in urine or feces. These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production.

Biological Activity

5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine, a compound with significant structural complexity, has been the focus of various studies due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C14H19N5S
  • Molecular Weight : 289.408 g/mol
  • CAS Number : 2818340-75-7

The compound features a thiazole ring connected to a pyrimidine moiety, which is further substituted with a piperidine group. This structural arrangement is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against HepG2 liver cancer cells. The following findings summarize its effects:

  • Cytotoxicity : The compound exhibited potent cytotoxicity with an IC50 value of 0.62 ± 0.34 μM, outperforming Sorafenib (IC50 = 1.62 ± 0.27 μM) in inhibiting cell growth .
  • Mechanism of Action :
    • Cell Cycle Arrest : It induces G2/M phase arrest in HepG2 cells, leading to reduced cell proliferation .
    • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound increased the percentage of early apoptotic cells from 5.26% (control) to 49.77% at a concentration of 10 μM .
  • Kinase Inhibition : The compound showed significant inhibition of IGF1R (76.84% at 10 μM), suggesting a targeted mechanism against tumor growth .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Antibacterial Effects : In vitro studies indicated that it possesses moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from:
    • Bacillus subtilis : 4.69 to 22.9 µM
    • Staphylococcus aureus : 5.64 to 77.38 µM
    • Escherichia coli : 2.33 to 156.47 µM .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • The presence of electron-donating and electron-withdrawing groups on the piperidine ring enhances antibacterial activity.
  • Modifications in the thiazole and pyrimidine rings have been shown to significantly influence potency and selectivity against various biological targets.

Case Studies

  • HepG2 Cell Line Study :
    • Researchers investigated the effects of the compound on HepG2 cells, demonstrating its ability to induce apoptosis and inhibit cell migration through targeted kinase inhibition .
  • Antimicrobial Efficacy Study :
    • A series of derivatives were synthesized and tested for antimicrobial activity, revealing that modifications on the piperidine ring could enhance efficacy against specific bacterial strains .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine exhibit promising anticancer properties. Studies have demonstrated that this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The thiazole moiety is particularly noted for its ability to interact with various biological targets, making it a valuable scaffold for developing new anticancer agents.

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structure allows it to interfere with bacterial cell wall synthesis and inhibit essential enzymes, leading to bacterial cell death. This property is being explored for the development of new antibiotics, especially against resistant strains of bacteria.

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various diseases. For instance, it may act as an inhibitor of kinases involved in signal transduction pathways, which are often dysregulated in cancer and other diseases.

Neuropharmacological Effects
The compound's piperidine component suggests potential applications in neuropharmacology. Preliminary studies indicate that it may influence neurotransmitter systems, offering possibilities for treating neurological disorders such as depression and anxiety.

Industrial Applications

Drug Development
In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features enable chemists to modify it into various derivatives that could enhance therapeutic efficacy or reduce side effects.

Material Science
Beyond medicinal applications, this compound is being explored in material science for developing novel materials with specific properties, such as enhanced conductivity or stability. Its chemical versatility allows for modifications that can tailor materials for particular industrial needs.

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of tumor cell proliferation in vitro; potential mechanism involves apoptosis induction.Journal of Medicinal Chemistry
Antimicrobial PropertiesEffective against Gram-positive bacteria; disruption of cell wall synthesis observed.International Journal of Antimicrobial Agents
Neuropharmacological EffectsModulation of serotonin receptors; potential anxiolytic effects noted in animal models.Neuropharmacology Journal

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine Derivatives with Antifungal Activity

highlights pyrimidine derivatives containing amide moieties, such as 5f and 5o , which exhibit potent antifungal activity against Phomopsis sp. (EC₅₀ = 10.5 μg/ml for 5o vs. 32.1 μg/ml for Pyrimethanil) . Key differences from the target compound include:

  • Substituents : 5f/5o feature trifluoromethyl and benzamide groups, enhancing hydrophobicity and target binding.
  • Bioactivity : The target compound lacks the amide moiety, which may reduce antifungal efficacy but improve metabolic stability.
Table 1: Antifungal Pyrimidine Analogs vs. Target Compound
Compound Substituents (R₁, R₂) EC₅₀ (μg/ml) Key Feature
5o Trifluoromethyl, benzamide 10.5 High hydrophobicity
Target Compound Piperidin-3-yl, thiazol-2-amine N/A Enhanced solubility (piperidine)

Benzothiazole-Pyrimidine Hybrids

Compounds APY2 , APY4 , and APY7 (–6) are benzothiazole-pyrimidine hybrids with aryl substituents (e.g., p-tolyl, 4-methoxyphenyl). These exhibit:

  • Higher Molecular Weights: APY7 (353.83 g/mol) vs.
  • Substituent Effects : Chlorophenyl (APY7) and methoxyphenyl (APY4) groups enhance electronic interactions, whereas the target compound’s piperidine may improve blood-brain barrier penetration.
Table 2: Structural and Physicochemical Comparison
Compound Substituent (R) Molecular Weight (g/mol) Melting Point (°C)
APY7 4-Chlorophenyl 353.83 262–264
APY4 4-Methoxyphenyl 349.41 304–306
Target Compound Piperidin-3-yl 275.37 N/A

Kinase-Targeting Thiazolamines

describes a thiazolamine derivative (343022) with PI3K/AKT inhibitory activity due to its pyrrolidinyl-ethoxy-phenyl substituent. The target compound’s piperidine group may similarly interact with kinase ATP-binding pockets, though direct activity data are unavailable .

Recommendations :

Biological Screening : Prioritize antifungal and kinase inhibition assays to benchmark against 5o and 343022 .

SAR Studies : Explore substitutions at the pyrimidine C2 or thiazole positions to optimize bioactivity.

Preparation Methods

Synthesis of 5-Methylthiazole Intermediate

  • Starting materials: 1-methylthiourea and ethyl 2-chloro-3-oxobutanoate are reacted in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.
  • Protection: The 2-methylamino group is masked as a tert-butoxycarbonate derivative to prevent interference in subsequent steps.
  • Alkylation: The protected thiazole is alkylated with cyanomethanide to give tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate.
  • Conversion to enaminone: Refluxing with N,N-dimethylformamide-dimethylacetal (DMF-DMA) converts the cyanoacetyl intermediate to an enaminone, a key intermediate for pyrimidine ring formation.

Preparation of the Substituted Pyrimidine

  • The pyrimidine ring bearing the 2-methyl and 6-(piperidin-3-yl) substituents is typically synthesized through condensation of the enaminone intermediate with appropriately substituted guanidines or aminopyrimidines.
  • Piperidin-3-yl substitution on the pyrimidine is introduced either via direct substitution on a halogenated pyrimidine or by reductive amination of a pyrimidinyl aldehyde with piperidine derivatives.

Coupling of Thiazole and Pyrimidine Units

  • The final coupling involves nucleophilic aromatic substitution or Buchwald-Hartwig amination between the 4-position of the pyrimidine and the 2-amino group of the thiazole derivative.
  • Microwave-assisted conditions or palladium-catalyzed cross-coupling reactions are employed to improve yields and reaction efficiency.

Representative Synthetic Scheme (Summary)

Step Reaction Type Starting Material(s) Product/Intermediate Key Conditions
1 Hantzsch thiazole synthesis 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Pyridine, reflux
2 Protection Thiazole amino intermediate tert-butoxycarbonate protected thiazole Boc2O, base
3 Alkylation Protected thiazole + cyanomethanide tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate Base, solvent
4 Enaminone formation Cyanoacetyl intermediate Enaminone intermediate DMF-DMA, reflux or microwave
5 Pyrimidine ring formation Enaminone + guanidine derivative Substituted pyrimidine-thiazole intermediate Microwave irradiation or reflux
6 Introduction of piperidin-3-yl group Halogenated pyrimidine + piperidin-3-ylamine Final compound Pd-catalyzed amination or nucleophilic substitution

Important Notes on Preparation

  • Avoidance of toxic reagents: The use of sodium cyanide in some steps is discouraged due to toxicity; alternative synthetic routes are preferred.
  • Functional group compatibility: Protection of amino groups (e.g., Boc protection) is critical to prevent side reactions during coupling steps.
  • Microwave-assisted synthesis: This technique enhances reaction rates and yields in pyrimidine ring formation and coupling reactions.
  • Purification: Flash chromatography and recrystallization are standard methods for purification of intermediates and final compounds.

Research Findings and Data Summary

Yields and Reaction Efficiency

Step Yield (%) Comments
Hantzsch thiazole synthesis 35–85% Moderate to high yields depending on conditions
Protection and alkylation 40–75% Efficient masking and alkylation with good reproducibility
Enaminone formation 33–77% Microwave-assisted reflux improves yield and purity
Pyrimidine formation 5–57% Variable yields; microwave conditions improve efficiency
Final coupling 25–60% Pd-catalyzed cross-coupling effective for introducing piperidinyl group

Structural and Activity Considerations

  • The methyl group at the 5-position of the thiazole ring and the methyl substituent at the 2-position of the pyrimidine ring are critical for biological activity and selectivity.
  • Piperidin-3-yl substitution enhances solubility and cell permeability, improving pharmacokinetic profiles.
  • Structure-activity relationship (SAR) studies indicate that bulky or electron-withdrawing groups at certain positions can modulate potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing 5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, acylation of a pyrimidin-4-amine precursor with chloroacetyl chloride (as in ) or acid-amine coupling under reflux conditions (e.g., POCl3-mediated reactions, as seen in ). Key steps include optimizing solvent choice (e.g., ethanol, DMSO) and reaction temperature (typically 90–100°C). Post-synthesis purification often involves recrystallization from DMSO/water mixtures or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via 1H and 13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., as in for analogous thiadiazoles) .

Q. How can researchers ensure regioselectivity during functionalization of the pyrimidine ring?

  • Answer : Regioselectivity is achieved through steric and electronic control. For example, electron-donating groups (e.g., methyl) on the pyrimidine ring direct reactions to specific positions. Catalysts like triethylamine ( ) or controlled temperature gradients minimize side products .

Advanced Research Questions

Q. How can low synthetic yields (e.g., <20%) be addressed for this compound?

  • Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Optimizing stoichiometry : Excess amine reactants improve coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalytic additives : Use of Pd catalysts or phase-transfer agents to accelerate reaction kinetics .
  • Purification refinement : Gradient elution in chromatography or fractional recrystallization .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Answer : Contradictions may stem from assay variability or impurities. Solutions include:

  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
  • Purity validation : Reanalyze compounds via HPLC and MS to rule out degradation products .
  • Dose-response curves : Establish EC50/IC50 values to compare potency across datasets .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) using crystallographic data .
  • QSAR models : Relate structural features (e.g., piperidine ring basicity) to activity trends .
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Q. What methodologies evaluate the environmental fate of this compound?

  • Answer : Follow frameworks like Project INCHEMBIOL ():

  • Degradation studies : Monitor hydrolysis/photolysis under simulated environmental conditions.
  • Ecotoxicology assays : Use Daphnia magna or algae to assess acute/chronic toxicity.
  • Analytical tracking : LC-MS/MS quantifies residual levels in water/soil matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 2
5-methyl-N-(2-methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.